2-Chloro-5-nitropyrimidine

Descripción general

Descripción

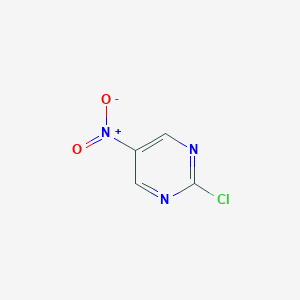

2-Chloro-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C4H2ClN3O2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and a nitro group at the fifth position on the pyrimidine ring. This compound is widely used in various chemical reactions and serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-5-nitropyrimidine typically involves the nitration of 2-chloropyrimidine. One common method includes the following steps:

Nitration: 2-Chloropyrimidine is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the fifth position.

Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the yield and purity of the product while minimizing the production of byproducts. Additionally, the use of advanced purification techniques such as chromatography can further improve the quality of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic aromatic substitution (SNAr) reactions preferentially over the nitro group due to its lower electron-withdrawing effect compared to nitro.

Key Reactions:

-

Kinetics : A study in Frontiers in Chemistry (2020) demonstrated that primary alicyclic amines react faster than secondary amines in SNAr reactions due to steric effects. Brønsted-type plots revealed a biphasic mechanism involving zwitterionic intermediates .

Reduction Reactions

The nitro group at position 5 can be selectively reduced to an amine under controlled conditions.

Experimental Data:

| Reducing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, RT, 4 hr | 2-Chloro-5-aminopyrimidine | Requires acid-free medium | |

| Fe/HCl | Reflux, 6 hr | 2-Chloro-5-aminopyrimidine | Moderate regioselectivity |

Suzuki-Miyaura Coupling

The chlorine atom participates in palladium-catalyzed cross-coupling reactions for arylation.

Example:

| Aryl Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 2-Aryl-5-nitropyrimidine | 68% |

-

Mechanism : Oxidative addition of Pd(0) to the C-Cl bond, followed by transmetalation and reductive elimination .

Cyclization Reactions

Under high-temperature or acidic conditions, this compound forms fused heterocycles.

Case Study:

| Conditions | Product | Application | Source |

|---|---|---|---|

| PCl₅, 120°C, 8 hr | Pyrimido[4,5-d]pyridazine | Antibacterial agents |

Halogen Exchange Reactions

The chlorine atom can be replaced by other halogens via metal-halogen exchange.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBr, CuBr, DMF, 100°C | 2-Bromo-5-nitropyrimidine | Intermediate for OLEDs | 72% |

Stability and Hazard Profile

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

2-Chloro-5-nitropyrimidine is primarily utilized in the synthesis of pharmaceutical compounds. It plays a crucial role in developing anti-cancer and anti-inflammatory agents. The compound's reactivity makes it suitable for various synthetic pathways.

Case Study:

A study demonstrated the synthesis of a novel benzimidazole derivative using this compound as a starting material. The reaction yielded a product with significant anti-cancer activity, showcasing the compound's potential in drug development .

Agricultural Chemicals

Use in Agrochemical Formulation:

This compound is also employed in formulating herbicides and pesticides, enhancing crop protection and yield. Its ability to modify biological pathways makes it valuable in agricultural chemistry.

Data Table: Agrochemical Applications

| Agrochemical Type | Active Ingredient | Function |

|---|---|---|

| Herbicides | This compound derivatives | Weed control |

| Pesticides | Various formulations | Pest management |

Material Science

Production of Specialized Materials:

In material science, this compound is used to create specialized polymers and materials. These materials are often utilized in coatings and adhesives, contributing to advancements in durability and performance.

Case Study:

Research indicated that polymers synthesized from this compound exhibited enhanced thermal stability and mechanical properties compared to traditional materials .

Analytical Chemistry

Reagent in Analytical Methods:

The compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances. Its properties allow for precise measurements in complex mixtures.

Data Table: Analytical Applications

| Analytical Method | Application |

|---|---|

| HPLC | Quantification of pharmaceutical compounds |

| LC-MS | Detection of agrochemical residues |

Research Applications

Studying Reaction Mechanisms:

In academic and industrial research settings, this compound is employed for studying reaction mechanisms and developing new synthetic pathways. This application provides insights into organic chemistry and aids in the discovery of novel compounds.

Case Study:

A kinetic study involving this compound revealed important information about its reactivity with primary and secondary amines, contributing to the understanding of nucleophilic substitution reactions .

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-nitropyrimidine primarily involves its reactivity towards nucleophiles. The chlorine atom at the second position is highly susceptible to nucleophilic attack, leading to the formation of various substituted pyrimidine derivatives. The nitro group at the fifth position can also participate in redox reactions, further expanding the compound’s reactivity profile.

Comparación Con Compuestos Similares

2-Chloro-5-nitropyrimidine can be compared with other similar compounds such as:

- 2-Chloro-3-nitropyridine

- 2-Chloro-4-nitropyridine

- 2-Chloro-5-nitropyridine

- 2,4-Dichloro-5-nitropyrimidine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties. For example, the presence of both a chlorine atom and a nitro group on the pyrimidine ring makes it a versatile intermediate for various synthetic applications. Additionally, its reactivity towards nucleophiles and reducing agents allows for the synthesis of a wide range of derivatives with potential biological and industrial applications.

Actividad Biológica

2-Chloro-5-nitropyrimidine (C₅H₃ClN₂O₂) is a halogenated nitropyrimidine compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and bioremediation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, degradation pathways, and relevant case studies.

- Molecular Formula : C₅H₃ClN₂O₂

- Molecular Weight : 158.54 g/mol

- Melting Point : 106 °C

- Boiling Point : 256.6 °C

- Density : 1.5 g/cm³

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against certain bacterial strains. Research indicates that it can act as a substrate for specific bacteria capable of degrading nitrophenolic compounds. For instance, Cupriavidus sp. strain CNP-8 has been identified as a degrader of this compound, utilizing it as a sole carbon and nitrogen source. The degradation process involves the reduction of the nitro group, leading to the formation of various intermediates such as 2-chloro-5-hydroxylaminophenol .

2. Biodegradation Pathways

The biodegradation of this compound is characterized by complex biochemical pathways involving various enzymes. Strain CNP-8 utilizes NADPH-dependent nitroreductases that catalyze the reduction of the nitro group to hydroxylamine derivatives, which are further metabolized through ring-cleavage reactions . The kinetics of degradation reveal that strain CNP-8 can degrade concentrations up to 0.6 mM within 90 hours, demonstrating its potential for bioremediation applications .

Case Study 1: Microbial Degradation

A study conducted by Chen et al. (2017) explored the microbial degradation capabilities of Cupriavidus sp. strain CNP-8 on this compound. The results showed complete degradation of 0.3 mM within 36 hours, with a maximum degradation rate observed at lower concentrations due to the toxic effects at higher levels . The study highlights the potential for using this strain in bioremediation strategies for contaminated environments.

Case Study 2: Reaction Kinetics with Substituted Anilines

Research on the reaction kinetics between substituted anilines and this compound revealed insights into its reactivity and potential applications in organic synthesis . The study demonstrated that the reaction proceeds via a nucleophilic aromatic substitution mechanism, with varying rates depending on the substituents on the aniline ring.

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-chloro-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCBNMYNAHUDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145695 | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10320-42-0 | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10320-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010320420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10320-42-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-5-nitropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN2GZ55G8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-chloro-5-nitropyrimidine a useful building block in organic synthesis?

A1: this compound is a versatile molecule due to the presence of the chlorine atom at the 2-position. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles at this position. [, , ] This reactivity stems from the electron-withdrawing nature of both the chlorine atom and the nitro group, which activates the pyrimidine ring towards nucleophilic attack. [, , ] This makes it a valuable precursor for synthesizing more complex molecules, including biologically active compounds. []

Q2: How do intramolecular hydrogen bonds influence the SNAr reactions of this compound?

A2: Research has shown that intramolecular hydrogen bonding can significantly enhance the rate of SNAr reactions involving this compound. [] For instance, when reacting with benzohydrazide derivatives, the formation of an intramolecular hydrogen bond within the nucleophile leads to a dual activation effect. It enhances both the electrophilicity of the pyrimidine ring and the nucleophilicity of the attacking nitrogen atom, effectively lowering the activation energy barrier of the reaction. []

Q3: Are there any spectroscopic data available for this compound?

A4: Yes, electron spin resonance (ESR) spectroscopy has been utilized to study the anion radical of this compound. [] The study revealed that upon reduction, ionization of the chlorine atom occurs, leading to the formation of the 5-nitropyrimidine anion radical. [] This information provides insights into the electronic structure and reactivity of the molecule.

Q4: How does the structure of this compound relate to its function?

A5: The presence of the nitro group at the 5-position of the pyrimidine ring plays a crucial role in dictating the reactivity of this compound. [, , ] Its electron-withdrawing nature enhances the electrophilicity of the 2-position, making it more susceptible to nucleophilic attack. [, , ] Additionally, the planar structure of the molecule, stabilized by C–H⋯O hydrogen bonds and Cl⋯O halogen bonds, [] further contributes to its reactivity by facilitating interactions with other molecules. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.